Amfonelic acid

Descripción general

Descripción

El ácido amfonélico es un químico de investigación conocido por sus propiedades estimulantes dopaminérgicas y características antibióticas. Se descubrió incidentalmente durante la investigación del ácido nalidíxico antibiótico en Sterling-Winthrop. El ácido amfonélico tiene una mayor potencia e índice terapéutico que la cocaína o la anfetamina, lo que lo convierte en un compuesto significativo para estudiar el sistema de recompensa del cerebro, las vías de dopamina y el transportador de dopamina .

Métodos De Preparación

La síntesis del ácido amfonélico implica varios pasos, comenzando desde el derivado de naftiridina apropiado. La ruta sintética general incluye:

Formación del núcleo de naftiridina: Esto implica la ciclización de precursores adecuados bajo condiciones controladas.

Introducción del grupo bencilo: Este paso típicamente implica una reacción de alquilación de Friedel-Crafts.

Oxidación y carboxilación: Los pasos finales implican la oxidación para introducir el grupo cetona y la carboxilación para formar la parte del ácido carboxílico.

Análisis De Reacciones Químicas

El ácido amfonélico experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden modificar el grupo cetona para formar derivados alcohólicos.

Sustitución: El grupo bencilo puede sustituirse con otros grupos funcionales en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios electrófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

El ácido amfonélico se utiliza principalmente en la investigación científica debido a sus potentes y selectivas propiedades de inhibición de la recaptación de dopamina. Sus aplicaciones incluyen:

Estudios neurofarmacológicos: Se utiliza para estudiar el sistema de recompensa del cerebro, las vías de dopamina y el transportador de dopamina.

Investigación sobre la memoria y la función cognitiva: Se ha investigado el ácido amfonélico por sus efectos sobre la memoria y la cognición.

Evaluación de la psicofarmacología y los antipsicóticos: Mejora los efectos de los fármacos antipsicóticos como haloperidol, trifluoperazina y espiperona.

Estudios de interacción de fármacos: Se utiliza para comprender las interacciones de fármacos y sus efectos sobre la captación de dopamina y la neurotoxicidad.

Mecanismo De Acción

El ácido amfonélico actúa como un inhibidor de la recaptación de dopamina altamente selectivo. Interfiere con la captación neuronal de norepinefrina en el iris de las ratas, pero no altera las concentraciones de norepinefrina o dopamina en todo el cerebro del ratón. Esta inhibición selectiva aumenta los niveles de dopamina en la hendidura sináptica, mejorando la señalización dopaminérgica. También muestra efectos neuroprotectores contra el daño inducido por la metanfetamina a las neuronas dopaminérgicas .

Comparación Con Compuestos Similares

El ácido amfonélico es único debido a su alta potencia y selectividad como inhibidor de la recaptación de dopamina. Los compuestos similares incluyen:

Cocaína: Un estimulante bien conocido que también inhibe la recaptación de dopamina, pero con menor selectividad.

Anfetamina: Otro estimulante que aumenta la liberación de dopamina, pero a través de diferentes mecanismos.

Metilfenidato: Un inhibidor de la recaptación de dopamina con menor potencia en comparación con el ácido amfonélico.

El ácido amfonélico destaca por su mayor potencia e índice terapéutico, lo que lo convierte en una herramienta valiosa para la investigación en neurofarmacología .

Propiedades

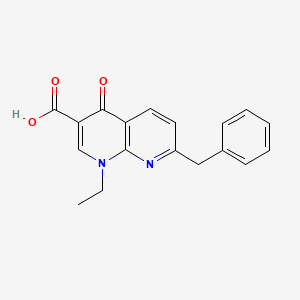

IUPAC Name |

7-benzyl-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-20-11-15(18(22)23)16(21)14-9-8-13(19-17(14)20)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHHJDGNBVQNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164877 | |

| Record name | Amfonelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15180-02-6 | |

| Record name | Amfonelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15180-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amfonelic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amfonelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amfonelic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMFONELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR302AR19Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

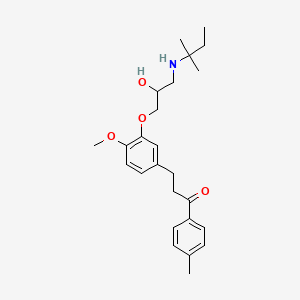

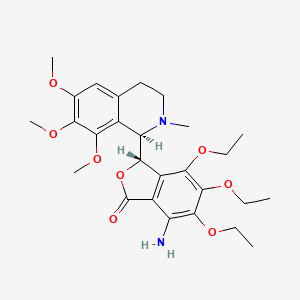

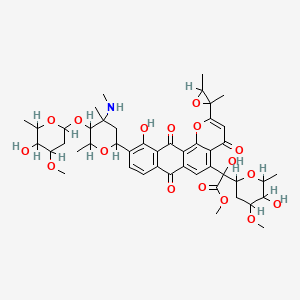

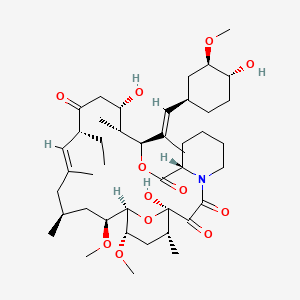

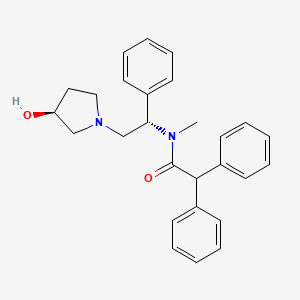

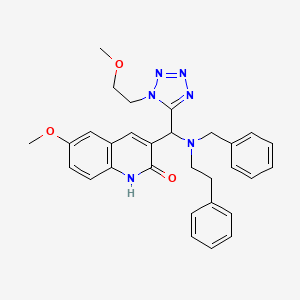

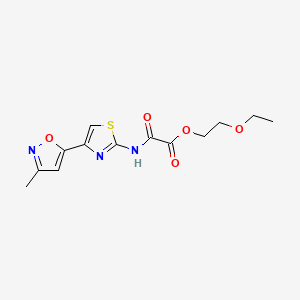

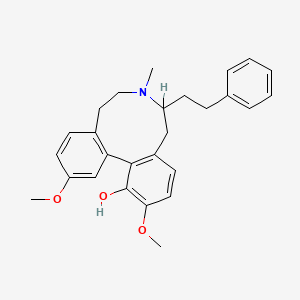

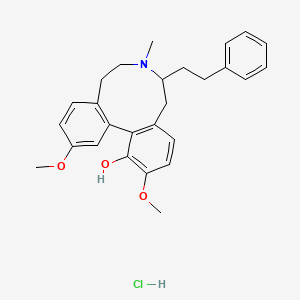

Feasible Synthetic Routes

Q1: What is amfonelic acid's primary mechanism of action?

A1: this compound primarily acts as a dopamine reuptake inhibitor. [, , , , , , ] This means it prevents dopamine from being transported back into the presynaptic neuron from the synapse, effectively increasing dopamine concentrations in the synaptic cleft.

Q2: How does this compound differ from amphetamine in its action on dopamine neurons?

A2: While both this compound and amphetamine increase dopamine levels, their mechanisms differ. Amphetamine primarily releases newly synthesized dopamine, while this compound mobilizes dopamine from a large, less readily available storage pool within the neuron. [, , , ]

Q3: What is the role of serotonin in this compound's action?

A5: this compound, when combined with neuroleptics, can lead to a decrease in striatal serotonin levels. This occurs due to the massive dopamine release induced by the combination, leading to dopamine being taken up by serotonin neurons and subsequently displacing serotonin. This effect can be prevented by pretreatment with a selective serotonin reuptake inhibitor like citalopram. [, ]

Q4: Does this compound affect other neurotransmitter systems?

A6: While this compound primarily affects the dopaminergic system, studies suggest it might have some influence on noradrenergic systems, although its effects are less pronounced compared to its actions on dopamine. [] Additionally, research indicates that this compound does not significantly alter noradrenaline metabolism. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided research papers do not explicitly state the molecular formula and weight, they can be found in chemical databases. This compound has the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol.

Q6: Is there information available on the spectroscopic data of this compound?

A6: The provided research papers primarily focus on the pharmacological and neurochemical aspects of this compound and do not delve into detailed spectroscopic characterization. Information regarding spectroscopic data would need to be sourced from dedicated analytical chemistry literature or databases.

Q7: How is this compound administered in animal studies?

A9: this compound is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) in animal studies. [, , , , ]

Q8: What is the impact of this compound on animal behavior?

A10: this compound, like other dopamine reuptake inhibitors, has been shown to increase motor activity and induce stereotypies in rodents. [, ] Additionally, it has been shown to prevent amnesia and improve memory retrieval in mice. [, ]

Q9: Does this compound show potential for treating memory impairment?

A11: Research suggests that this compound can prevent amnesic effects and improve memory retrieval in mice, particularly in models of spontaneous forgetting. This suggests a potential role for dopaminergic modulation in memory function. [, ]

Q10: Are there any known toxic effects of this compound?

A10: The provided research papers primarily focus on the pharmacological effects of this compound and do not provide detailed information on its toxicity profile. Further toxicological studies are needed to fully understand the potential adverse effects of this compound.

Q11: How does this compound interact with other drugs that affect dopamine levels?

A14: this compound can interact with other drugs that affect dopamine levels. For example, it can enhance the effects of dopamine-releasing agents like amphetamine, leading to a more pronounced increase in dopamine levels. [, ]

Q12: Does this compound interact with the dopamine transporter (DAT)?

A15: Yes, this compound is a potent inhibitor of the dopamine transporter (DAT). [, , , ] It binds to the DAT and prevents dopamine reuptake, leading to increased dopamine levels in the synapse.

Q13: Are there any known drug-metabolizing enzyme interactions with this compound?

A13: While the provided research papers do not specifically address drug-metabolizing enzyme interactions with this compound, it is crucial to consider such interactions in future research. Determining whether this compound induces or inhibits specific drug-metabolizing enzymes is essential for understanding its potential for drug-drug interactions.

Q14: What is the historical context of this compound research?

A17: this compound research gained traction in the 1970s with the exploration of its stimulant properties and potential as an antidepressant. Early research focused on characterizing its effects on dopamine and comparing it to other psychostimulants like amphetamine. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.